molecular formula C10H6BrF5O3 B6321528 3-(Bromodifluoromethoxy)-2,4,5-trifluoro-benzoic acid ethyl ester CAS No. 128452-27-7

3-(Bromodifluoromethoxy)-2,4,5-trifluoro-benzoic acid ethyl ester

Cat. No. B6321528
CAS RN: 128452-27-7
M. Wt: 349.05 g/mol
InChI Key: NXJFDHUEJGSSOI-UHFFFAOYSA-N
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Description

3-(Bromodifluoromethoxy)-2,4,5-trifluoro-benzoic acid ethyl ester, also known as bromodifluoromethoxy-trifluorobenzoic acid ethyl ester (BDFTBEE), is a fluorinated compound used in a variety of scientific research applications. It is a highly reactive molecule with a wide range of applications in organic synthesis, drug discovery, and materials science. It is also used in biological and biochemical studies for its unique properties, such as its ability to act as a substrate for enzymes and its strong affinity for proteins. BDFTBEE has been studied extensively for its potential to be used in drug discovery and to develop new materials for industrial applications.

Scientific Research Applications

BDFTBEE has a wide range of scientific research applications. It has been used in drug discovery, organic synthesis, and materials science. In drug discovery, BDFTBEE has been used as a substrate for enzymes, as it is able to form strong covalent bonds with proteins. This makes it a useful tool for studying the structure and function of enzymes. In organic synthesis, BDFTBEE has been used as a reagent for the synthesis of other compounds, such as polymers and polysaccharides. In materials science, BDFTBEE has been used to create new materials with unique properties, such as high thermal stability and chemical inertness.

Mechanism of Action

The mechanism of action of BDFTBEE is not yet fully understood. However, it is believed that its reactivity is due to its strong affinity for proteins and its ability to form covalent bonds with them. This makes it a useful tool for studying the structure and function of enzymes. BDFTBEE is also believed to interact with other molecules, such as lipids and carbohydrates, which may explain its wide range of applications in drug discovery and materials science.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDFTBEE are not yet fully understood. However, it is believed to interact with proteins, lipids, and carbohydrates, which suggests that it may have some effects on the body. It is also believed to be toxic in high doses, so it is important to use it in a controlled environment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDFTBEE in lab experiments is its high reactivity, which makes it a useful tool for studying the structure and function of enzymes. Its strong affinity for proteins also makes it a useful tool for drug discovery and materials science. However, it is important to note that BDFTBEE is toxic in high doses and should be used in a controlled environment. In addition, its reactivity can lead to unwanted side reactions, which can complicate experiments.

Future Directions

1. Further research into the biochemical and physiological effects of BDFTBEE.
2. Development of new materials with unique properties using BDFTBEE.
3. Investigation into the mechanism of action of BDFTBEE.
4. Exploration of new synthesis methods for BDFTBEE.
5. Investigation into new applications of BDFTBEE in drug discovery and materials science.
6. Development of new methods for controlling the reactivity of BDFTBEE.
7. Exploration of the potential of BDFTBEE as a catalyst for organic synthesis.
8. Investigation into the potential of BDFTBEE for use in industrial applications.
9. Exploration of the potential of BDFTBEE for use in medical applications.
10. Investigation into the potential of BDFTBEE for use in food and beverage applications.

Synthesis Methods

BDFTBEE is synthesized using a two-step process. First, 3-(Bromodifluoromethoxy)-2,4,5-trifluoro-benzoic acid ethyl esteromethoxy-trifluorobenzoic acid (BDFTB) is synthesized by reacting 3-(Bromodifluoromethoxy)-2,4,5-trifluoro-benzoic acid ethyl esteromethoxy-trifluorobenzene with acetic anhydride in the presence of a strong base, such as sodium hydroxide. The second step is to esterify the acid with ethyl alcohol to produce BDFTBEE. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, and is usually conducted at room temperature.

properties

IUPAC Name

ethyl 3-[bromo(difluoro)methoxy]-2,4,5-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF5O3/c1-2-18-9(17)4-3-5(12)7(14)8(6(4)13)19-10(11,15)16/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJFDHUEJGSSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1F)OC(F)(F)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromodifluoromethoxy)-2,4,5-trifluoro-benzoic acid ethyl ester

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